molecular formula C19H31ClN2O B13836842 1-butyl-N,6-dimethyl-N-(2-methylphenyl)-2-piperidinecarboxamide hydrochloride

1-butyl-N,6-dimethyl-N-(2-methylphenyl)-2-piperidinecarboxamide hydrochloride

Cat. No.: B13836842
M. Wt: 338.9 g/mol
InChI Key: AXVBBAFCTQMVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(+)-Bupivacaine Hydrochloride is a long-acting local anesthetic belonging to the amide group. It is widely used in medical procedures to provide local or regional anesthesia and analgesia. This compound is particularly known for its efficacy in surgical, obstetrical, dental, diagnostic, and therapeutic procedures .

Properties

Molecular Formula

C19H31ClN2O

Molecular Weight

338.9 g/mol

IUPAC Name

1-butyl-N,6-dimethyl-N-(2-methylphenyl)piperidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C19H30N2O.ClH/c1-5-6-14-21-16(3)11-9-13-18(21)19(22)20(4)17-12-8-7-10-15(17)2;/h7-8,10,12,16,18H,5-6,9,11,13-14H2,1-4H3;1H

InChI Key

AXVBBAFCTQMVCY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(CCCC1C(=O)N(C)C2=CC=CC=C2C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-Bupivacaine Hydrochloride involves the reaction of 2,6-dimethylaniline with butyl bromide to form the intermediate compound, which is then reacted with piperidine-2-carboxylic acid. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of ®-(+)-Bupivacaine Hydrochloride typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: ®-(+)-Bupivacaine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

®-(+)-Bupivacaine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

®-(+)-Bupivacaine Hydrochloride exerts its effects by blocking sodium channels in nerve cells, thereby inhibiting the generation and conduction of nerve impulses. This action prevents the sensation of pain from being transmitted to the brain. The compound specifically targets voltage-gated sodium channels, leading to a reversible loss of sensation in the targeted area .

Comparison with Similar Compounds

Uniqueness: ®-(+)-Bupivacaine Hydrochloride is unique due to its long duration of action and high potency, making it particularly useful for procedures requiring extended anesthesia. Its stereochemistry also contributes to its specific pharmacological properties, distinguishing it from other local anesthetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.